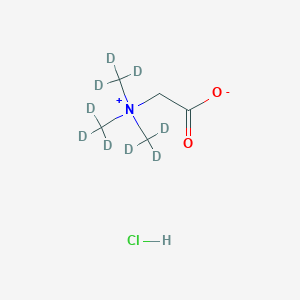

甜菜碱-三甲基-d9 盐酸盐

描述

Betaine-trimethyl-d9 hydrochloride is a derivative of betaine hydrochloride, which is synthesized from trimethylamine and chloroacetic acid. The synthesis involves a quaternization reaction, a process where a tertiary amine is converted into a quaternary ammonium compound. This reaction is facilitated by the use of DMF (dimethylformamide) as a solvent, which helps in achieving a high yield of the product .

Synthesis Analysis

The synthesis of betaine hydrochloride is optimized by controlling various parameters such as the mole ratio of the raw materials, reaction temperature, and reaction time. The optimal conditions reported are a mole ratio of trimethylamine to chloroacetic acid of 1.7:1, a reaction temperature of 60°C, and a reaction time of 5 hours. Under these conditions, the yield of betaine hydrochloride exceeds 95%. This method offers a solution to issues associated with previous synthesis methods, such as complex separation and purification, low purity, and high costs, making it a potentially energy-saving and environmentally friendly approach .

Molecular Structure Analysis

The molecular structure of betaine hydrochloride has been studied through crystallography. The crystal structure of bis(betaine) hydrochloride monohydrate is reported to crystallize in the space group Pnma, with specific lattice parameters. The structure is characterized by centrosymmetric dimers formed by pairs of betaine molecules bridged by a proton, resulting in a very strong hydrogen bond. The crystal packing consists of these dimers and hydrogen-bonded zigzag chains of chloride and water molecules running parallel to the c-axis .

Chemical Reactions Analysis

While the provided data does not include specific chemical reactions involving betaine-trimethyl-d9 hydrochloride, the synthesis process itself is a chemical reaction where trimethylamine undergoes quaternization. The resulting betaine hydrochloride can participate in further chemical reactions typical of quaternary ammonium compounds, such as phase transfer catalysis or as an intermediate in organic synthesis. The strong hydrogen bonding observed in the crystal structure suggests that betaine hydrochloride could also engage in reactions where hydrogen bonding plays a crucial role .

Physical and Chemical Properties Analysis

The physical and chemical properties of betaine hydrochloride are inferred from its synthesis and molecular structure. The high yield and purity achieved through the optimized synthesis process indicate that the compound has consistent and reliable properties suitable for further applications. The crystal structure analysis provides insights into the solid-state properties, such as hydrogen bonding capabilities, which could affect its solubility, melting point, and stability. These properties are essential for its use in various industrial and pharmaceutical applications .

科学研究应用

临床研究中的分析应用

甜菜碱-三甲基-d9 盐酸盐作为内标,用于分析人血浆中的三甲胺 N-氧化物 (TMAO)、胆碱和甜菜碱。该化合物有助于开发一种灵敏且准确的方法,可同时测定这些分子,这对于了解心血管和脑血管疾病的进展至关重要。甜菜碱-三甲基-d9 盐酸盐在该方法中的应用允许快速和高通量分析,这对于常规临床或研究目的至关重要,正如对急性中风患者的研究中所证明的 (于等人,2018 年)。

合成与化学性质

甜菜碱-三甲基-d9 盐酸盐由三甲胺和氯乙酸合成,该工艺经过优化以解决当前合成方法中分离复杂、纯度低和成本高等问题。这一优化工艺不仅提高了产率,而且还为甜菜碱-三甲基-d9 盐酸盐提供了一种节能环保的合成方法 (王恰,2013 年)。

生理和代谢功能

甜菜碱,包括甜菜碱-三甲基-d9 盐酸盐,作为生理过程中的甲基供体发挥着重要作用。它参与蛋氨酸/同型半胱氨酸循环,对降低血浆同型半胱氨酸水平至关重要,并且作为一种亲脂性物质,有助于改善肝功能。此外,甜菜碱维持细胞间渗透压并保护蛋白质免于变性 (替代医学评论,2003 年)。

未来方向

Betaine-trimethyl-d9 hydrochloride is an important chemical tool used in various research and analytical applications . Its stable isotope-labeled structure makes it a valuable tracer molecule, and its safety and non-toxicity make it a reliable and effective research tool . Future research may continue to explore its potential applications in metabolic research and proteomics studies.

属性

IUPAC Name |

2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPSCVCBEOCPJZ-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584152 | |

| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betaine-trimethyl-d9 hydrochloride | |

CAS RN |

285979-85-3 | |

| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

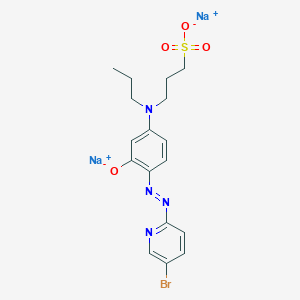

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

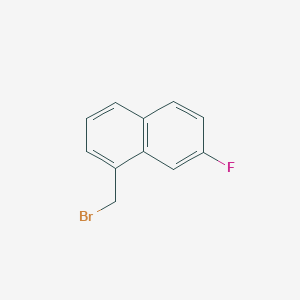

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)